![molecular formula C7H5FN2 B1504108 6-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1082041-03-9](/img/structure/B1504108.png)
6-fluoro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“6-fluoro-1H-pyrrolo[3,2-c]pyridine” is a nitrogen-containing heterocyclic compound . It’s a derivative of pyrrolopyridine, a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities .
Molecular Structure Analysis
The molecular structure of “6-fluoro-1H-pyrrolo[3,2-c]pyridine” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-fluoro-1H-pyrrolo[3,2-c]pyridine” include a molecular weight of 136.13 . It’s a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
“6-fluoro-1H-pyrrolo[3,2-c]pyridine” derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of tumors. Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Compounds derived from this structure exhibit strong inhibitory activity against FGFR1, 2, and 3, making them promising candidates for cancer therapy .
Drug Design and Medicinal Chemistry
The structural similarity of “6-fluoro-1H-pyrrolo[3,2-c]pyridine” to DNA bases such as adenine and guanine makes it a valuable scaffold in drug design. This compound is found in structures of substances with antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities. Its incorporation into drugs can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity .
Diabetes Management
Derivatives of “6-fluoro-1H-pyrrolo[3,2-c]pyridine” have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Neurodegenerative Disease Imaging
The compound “6-fluoro-1H-pyrrolo[3,2-c]pyridine” has been utilized in the development of novel PET tracers for detecting neurofibrillary tangles (NFTs), which are associated with Alzheimer’s disease. These tracers exhibit high specificity and selectivity for binding to NFTs, with suitable physicochemical properties and in vivo pharmacokinetics .
Antihypertensive and Antimicrobial Activities
Fused pyridine derivatives, including “6-fluoro-1H-pyrrolo[3,2-c]pyridine,” have been reported to possess various bioactivities such as antihypertensive and antimicrobial. These compounds are frequently encountered in the chemical structure of compounds possessing these activities .
Enzyme Inhibition
“6-fluoro-1H-pyrrolo[3,2-c]pyridine” is also involved in the design of enzyme inhibitors. These inhibitors can target specific enzymes within signaling pathways, offering a strategic approach for treating diseases where such enzymes play a crucial role .
Safety and Hazards
The safety information for “6-fluoro-1H-pyrrolo[3,2-c]pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of the compound 6-fluoro-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-fluoro-1H-pyrrolo[3,2-c]pyridine interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically initiated by FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 6-fluoro-1H-pyrrolo[3,2-c]pyridine affects several biochemical pathways. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, 6-fluoro-1H-pyrrolo[3,2-c]pyridine can potentially disrupt these pathways .
Result of Action
The inhibition of FGFRs by 6-fluoro-1H-pyrrolo[3,2-c]pyridine can lead to various molecular and cellular effects. For instance, it has been reported that similar compounds can inhibit cell proliferation and induce apoptosis in certain cancer cell lines . The specific effects of 6-fluoro-1h-pyrrolo[3,2-c]pyridine require further investigation .
properties
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXKPEBYZPKXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676824 | |
Record name | 6-Fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1082041-03-9 | |
Record name | 6-Fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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